10H-chromeno[3,2-c]pyridin-10-one is a heterocyclic compound that belongs to the class of chromeno-pyridine derivatives. This compound exhibits interesting chemical and biological properties, making it a subject of research in various scientific fields. The chromeno-pyridine structure combines features of both chromenes and pyridines, contributing to its potential applications in medicinal chemistry, particularly as enzyme inhibitors and anticancer agents.
The compound is classified under the broader category of chromeno derivatives, which are known for their diverse biological activities. Specifically, 10H-chromeno[3,2-c]pyridin-10-one is recognized for its potential as a monoamine oxidase inhibitor and its anticancer properties, as indicated by various studies evaluating its biological efficacy against different cancer cell lines .
Several synthetic approaches have been developed for the preparation of 10H-chromeno[3,2-c]pyridin-10-one and its derivatives:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and time to optimize yields. Characterization of synthesized compounds is typically performed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structural integrity and purity.
The molecular structure of 10H-chromeno[3,2-c]pyridin-10-one features a fused ring system consisting of a chromene moiety linked to a pyridine ring. The compound can be represented structurally as follows:
The compound exhibits specific spectral characteristics that can be analyzed through techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy. These analyses provide insights into functional groups present in the molecule and their interactions.
10H-chromeno[3,2-c]pyridin-10-one participates in various chemical reactions that enhance its utility in synthetic chemistry:
Reactivity studies often focus on how structural modifications influence the compound's activity against biological targets such as enzymes involved in cancer progression or neurodegenerative diseases.
The mechanism of action for 10H-chromeno[3,2-c]pyridin-10-one primarily involves inhibition of monoamine oxidase enzymes, which play a crucial role in neurotransmitter metabolism. By inhibiting these enzymes, the compound can potentially increase levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive function.
Studies have reported significant inhibitory activity against monoamine oxidase B with IC50 values indicating potent effects at micromolar concentrations . Additionally, some derivatives have shown promising anticancer activity against various tumor cell lines.
Relevant analytical data from studies include melting points, boiling points, and spectral data confirming the identity and purity of synthesized compounds.
The applications of 10H-chromeno[3,2-c]pyridin-10-one are diverse:
The chromenopyridine structural motif emerged from systematic efforts to fuse chromone (benzopyran-4-one) and pyridine heterocycles, creating biologically relevant pharmacophores. The specific 10H-chromeno[3,2-c]pyridin-10-one system was first synthesized through intramolecular cyclization strategies in the mid-20th century. Early synthetic routes involved the cyclization of pyridyl phenyl ethers decorated with electron-withdrawing groups (cyano, ester, carboxylic acid) at strategic positions. In 1955, Kruger et al. achieved one of the earliest syntheses via cyclization of cyanopyridyl phenyl ether under strong acid conditions (10% yield) [2]. This approach was significantly improved by Villani (1975) using 4-phenoxynicotinic acid cyclization in polyphosphoric acid (PPA), yielding the target scaffold in 91% efficiency [2]. The nomenclature "chromeno[3,2-c]pyridine" precisely defines the ring fusion: the pyridine ring (c-edge) is fused between positions 3 and 4 of the chromene moiety, with the carbonyl group at position 10 completing the tricyclic lactam structure [1] [2]. Natural products containing this core were identified much later, with SB236049 (2002) from Chaetomium funicola fungi representing the first isolated chromeno[3,2-c]pyridine alkaloid, exhibiting metallo-β-lactamase inhibitory activity [2].
The 10H-chromeno[3,2-c]pyridin-10-one scaffold possesses distinctive structural features that confer unique physicochemical and electronic properties:
Table 1: Key Structural Variations of the Chromeno[3,2-c]pyridine Core
Core Structure Type | Pyridine Ring Saturation | Notable Feature | Representative Designation |
---|---|---|---|
10H-Chromeno[3,2-c]pyridin-10-one | Fully Unsaturated (Aromatic) | Planar, conjugated system, lactam C10=O | Parent Compound |
2,3-Dihydro-1H-chromeno[3,2-c]pyridine (2,3-DHCP) | Partially Unsaturated (Non-aromatic) | C2-C3 single bond, basic N2 | e.g., Compound 2 [1] |
1,2,3,4-Tetrahydrochromeno[3,2-c]pyridin-10-one (1,2,3,4-THCP-10-one) | Fully Saturated | Non-planar, flexible, lactam C10=O | e.g., Compound 1, 3a [1] |
The 10H-chromeno[3,2-c]pyridin-10-one scaffold epitomizes a "privileged scaffold" in medicinal chemistry. Its inherent drug-likeness (adherence to Lipinski's rules, balanced logP), structural rigidity, and capacity for diverse substitutions at multiple positions (C1, C3, C6, C8, C10, N2) enable efficient generation of libraries targeting various biological pathways [1] [3]. Crucially, it serves as a core framework for designing Multitarget-Directed Ligands (MTDLs), particularly relevant for complex neurodegenerative diseases and cancer:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2